molecular formula C8H9ClOS B110935 (1-Chloroethanesulfinyl)benzene CAS No. 26910-40-7

(1-Chloroethanesulfinyl)benzene

Cat. No. B110935
CAS RN: 26910-40-7
M. Wt: 188.67 g/mol
InChI Key: BBMQOZBKWBVOOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of “{[(1S)-1-chloroethane]sulfonyl}benzene” contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .

properties

IUPAC Name

1-chloroethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMQOZBKWBVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495627
Record name (1-Chloroethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloroethanesulfinyl)benzene

CAS RN

26910-40-7
Record name (1-Chloroethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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